9-Dehydroxyeurotinone
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Description
9-Dehydroxyeurotinone is an anthraquinone derivative that can be found in Eurotium rubrum . It shows cytotoxicity with an IC50 value of 25 µg/mL for SW1990 cells . It is also produced from the endophyte of Suaeda glauca .
Molecular Structure Analysis
The molecular weight of 9-Dehydroxyeurotinone is 272.25 . Its molecular formula is C15H12O5 . The SMILES representation of its structure is O=C1C2=C(O)C=C©C=C2CC3=CC(O)=CC(O)=C3O1 .Physical And Chemical Properties Analysis
9-Dehydroxyeurotinone is a solid substance . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility are not available in the retrieved data .Scientific Research Applications
Antioxidant Activity : A study by Li, Li, and Wang (2009) investigated natural anthraquinone derivatives from the marine mangrove plant-derived endophytic fungus Eurotium rubrum. Among the compounds isolated was 9-Dehydroxyeurotinone, which demonstrated DPPH radical scavenging activity, suggesting its potential in treating diseases involving oxidative stress (Li, Li, & Wang, 2009).
Biological Activity of Derivatives : Yan, Li, Li, and Wang (2012) isolated new compounds from the cultivation of Eurotium rubrum, including 9-Dehydroxyeurotinone. These compounds were evaluated for antibacterial, antifungal, and cytotoxic activities, highlighting the diverse biological potential of 9-Dehydroxyeurotinone and its derivatives (Yan, Li, Li, & Wang, 2012).
properties
IUPAC Name |
2,4,7-trihydroxy-9-methyl-11H-benzo[c][1]benzoxepin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-7-2-8-4-9-5-10(16)6-12(18)14(9)20-15(19)13(8)11(17)3-7/h2-3,5-6,16-18H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEWVOQVOXHEQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)OC3=C(C2)C=C(C=C3O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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